molecular formula C19H22N6O2 B2424060 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1396810-72-2

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2424060
CAS No.: 1396810-72-2
M. Wt: 366.425
InChI Key: NSCHGAYQHPNILH-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition

  • A study on the metabolism and disposition of BMS-690514, a compound closely related to the specified chemical, revealed that it was well absorbed and extensively metabolized via multiple metabolic pathways in humans, with excretion of drug-related radioactivity in both bile and urine. The research indicated that BMS-690514 was rapidly absorbed with the absorbed fraction estimated to be approximately 50 to 68% and was metabolized through oxidation reactions and direct glucuronidation. These findings suggest a comprehensive understanding of the metabolic fate of such compounds in the human body (Christopher et al., 2010).

Pharmacokinetics

  • Another study focused on INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, which shares similar pharmacological interests. The study investigated its pharmacokinetics in healthy human subjects given a single oral dose, detailing absorption rates, elimination half-life, and the degree to which it was metabolized and excreted. This research provides insights into the pharmacokinetics of compounds with complex metabolic pathways, highlighting the importance of understanding how such drugs are processed in the human body (Shilling et al., 2010).

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-14-5-6-16(27-2)15(11-14)24-19(26)21-8-7-20-17-12-18(23-13-22-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCHGAYQHPNILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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